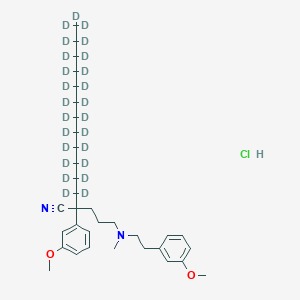

Anipamil-d25 (hydrochloride)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Anipamil-d25 (clorhidrato) es un análogo deuterado de Anipamil, un bloqueador de los canales de calcio de acción prolongada. Se utiliza principalmente en la investigación científica debido a su mayor estabilidad y propiedades isotópicas únicas. El compuesto es conocido por sus actividades antiarrítmicas e hipotensoras, lo que lo convierte en una herramienta valiosa en los estudios farmacológicos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Anipamil-d25 (clorhidrato) implica la incorporación de átomos de deuterio en la estructura molecular de Anipamil. Esto se logra típicamente mediante una serie de reacciones de intercambio de deuterioLas condiciones de reacción a menudo implican el uso de solventes y catalizadores deuterados para facilitar el intercambio de átomos de hidrógeno con deuterio.

Métodos de Producción Industrial

La producción industrial de Anipamil-d25 (clorhidrato) sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para un alto rendimiento y pureza, a menudo involucrando múltiples pasos de purificación, como recristalización y cromatografía. El uso de reactores automatizados y el control preciso de los parámetros de reacción garantizan la coherencia y la eficiencia en la producción.

Análisis De Reacciones Químicas

Tipos de Reacciones

Anipamil-d25 (clorhidrato) experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo de nuevo en su compuesto original.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de boro y sodio.

Sustitución: Se emplean reactivos como halógenos, ácidos y bases en condiciones controladas.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir una variedad de derivados con diferentes grupos funcionales .

Aplicaciones Científicas De Investigación

Cardiovascular Applications

Anipamil-d25 is primarily recognized for its effects on the cardiovascular system. It has been investigated for various conditions, including:

- Hypertension : Anipamil has demonstrated efficacy in reducing blood pressure and heart rate in animal models. A study indicated that it produced a dose-dependent decrease in blood pressure and peripheral resistance, enhancing blood flow to vital organs such as the heart and liver while decreasing flow to the kidneys and spleen .

- Antiarrhythmic Properties : Compared to verapamil, Anipamil-d25 has shown superior antiarrhythmic effects without causing hypertension. It effectively reduces ventricular tachycardia in experimental models .

- Atherosclerosis : Research indicates that Anipamil can inhibit the formation of atheromas, which are critical in the development of arteriosclerosis. It promotes regression of arteriosclerotic changes by affecting smooth muscle cell phenotypes in hypertensive rabbits .

Case Study 1: Effects on Smooth Muscle Cells

A study conducted on hypertensive rabbits demonstrated that Anipamil-d25 significantly reduced the thickening of aortic smooth muscle cells. The treatment resulted in a more differentiated cell phenotype, suggesting a direct influence on vascular remodeling processes .

Case Study 2: Antiatherosclerotic Effects

In another study involving cholesterol-fed rabbits, Anipamil-d25 was administered alongside a high-cholesterol diet. The results showed a marked reduction in plaque formation on the aortic surface despite no significant changes in plasma cholesterol levels. This indicates its potential as an antiatherosclerotic agent without adversely affecting lipid profiles .

Comparative Data Table

Mecanismo De Acción

Anipamil-d25 (clorhidrato) ejerce sus efectos bloqueando los canales de calcio en el miocardio y el músculo liso vascular. Esta inhibición evita la entrada de calcio, lo que lleva a la relajación de las células musculares y una reducción de la presión arterial. Los objetivos moleculares del compuesto incluyen los canales de calcio tipo L, que juegan un papel crucial en la función cardíaca y vascular .

Comparación Con Compuestos Similares

Compuestos Similares

Verapamilo: Otro bloqueador de los canales de calcio con propiedades antiarrítmicas e hipotensoras similares.

Diltiazem: Un bloqueador de los canales de calcio que se utiliza para tratar la hipertensión y la angina de pecho.

Nifedipina: Un bloqueador de los canales de calcio de dihidropiridina que se utiliza para la hipertensión y la angina de pecho.

Singularidad

Anipamil-d25 (clorhidrato) es único debido a su estructura deuterada, que mejora su estabilidad y permite estudios más precisos en farmacocinética y farmacodinamia. La incorporación de átomos de deuterio reduce la degradación metabólica, lo que lo convierte en una herramienta valiosa en los estudios a largo plazo.

Propiedades

Fórmula molecular |

C34H53ClN2O2 |

|---|---|

Peso molecular |

582.4 g/mol |

Nombre IUPAC |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosadeuterio-2-(3-methoxyphenyl)-2-[3-[2-(3-methoxyphenyl)ethyl-methylamino]propyl]tetradecanenitrile;hydrochloride |

InChI |

InChI=1S/C34H52N2O2.ClH/c1-5-6-7-8-9-10-11-12-13-14-23-34(29-35,31-19-16-21-33(28-31)38-4)24-17-25-36(2)26-22-30-18-15-20-32(27-30)37-3;/h15-16,18-21,27-28H,5-14,17,22-26H2,1-4H3;1H/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,23D2; |

Clave InChI |

SPIVBBPTKHDDSC-IUXSXPFZSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=CC=C2)OC.Cl |

SMILES canónico |

CCCCCCCCCCCCC(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=CC=C2)OC.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.